molecular formula C38H70N2O13 B14015990 N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide

N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide

Cat. No.: B14015990
M. Wt: 763.0 g/mol
InChI Key: QNGDWLRYIAHQGP-ZFJKUGCZSA-N
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Description

The compound N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide is a complex organic molecule with a highly intricate structure This compound is characterized by multiple hydroxyl groups, methyl groups, and a unique azacyclopentadec-11-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:

    Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions.

    Addition of hydroxyl groups: Hydroxyl groups are introduced through controlled oxidation reactions.

    Incorporation of methyl groups: Methylation reactions are carried out using methylating agents under basic conditions.

    Formation of the azacyclopentadec-11-yl moiety: This step involves the cyclization of intermediate compounds under acidic conditions.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods often involve:

    Batch reactors: Used for the initial formation of the core structure.

    Continuous flow reactors: Employed for the sequential addition of functional groups to ensure consistent product quality.

    Purification processes: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups.

    Reduction: Conversion of ketone groups to alcohols.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its mechanism of action involves:

    Binding to molecular targets: Such as enzymes and receptors.

    Modulation of biochemical pathways: Influencing various cellular processes.

    Activation or inhibition of specific pathways: Leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the azacyclopentadec-11-yl moiety and the multiple hydroxyl and methyl groups. These features confer unique chemical properties and potential biological activities that distinguish it from similar compounds.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide

InChI

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35?,36-,37-,38-/m1/s1

InChI Key

QNGDWLRYIAHQGP-ZFJKUGCZSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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